![molecular formula C12H16N2O4 B7555119 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid, also known as HPC, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HPC is a pyridine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood. However, it is believed that 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid forms stable complexes with metal ions and drugs, which may alter their properties and increase their effectiveness. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid may also have direct biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has also been found to have anti-inflammatory properties, which may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions and drugs. This makes it a useful tool for studying the properties of these compounds. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are some limitations to using 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid in lab experiments. One limitation is its low solubility in water, which may limit its use in aqueous environments. Another limitation is its relatively low yield of synthesis, which may make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential use in drug delivery, particularly in the treatment of cancer and infectious diseases. Additionally, further research could be done on the use of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid as a ligand for metal ions, particularly in the field of catalysis.
Conclusion:
In conclusion, 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is a promising compound for use in scientific research. Its ability to form stable complexes with metal ions and drugs makes it a useful tool for studying the properties of these compounds. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has also been found to have various biochemical and physiological effects, making it a potential candidate for use in drug delivery and disease treatment. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2-methylpyridine-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-hydroxypropyl)amine to form the amide intermediate. The amide intermediate is then treated with methyl isocyanate to form 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to have various scientific research applications. One of the most promising applications is its use as a ligand for metal ions. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These complexes have been used in various studies, including catalysis, electrochemistry, and spectroscopy.
Another potential application of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is in the field of drug delivery. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to form stable complexes with various drugs, including anticancer drugs and antibiotics. These complexes have been shown to increase the solubility and bioavailability of the drugs, making them more effective in treating diseases.
Propriétés
IUPAC Name |
6-[2-hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)6-14(3)11(16)10-5-4-9(12(17)18)8(2)13-10/h4-5,7,15H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXZBHDJDPTVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)CC(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

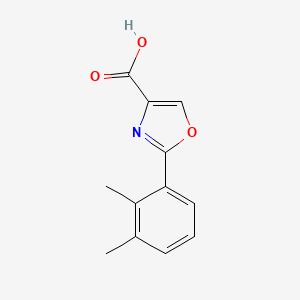

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
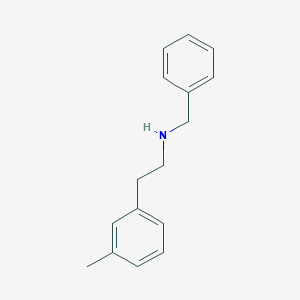
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
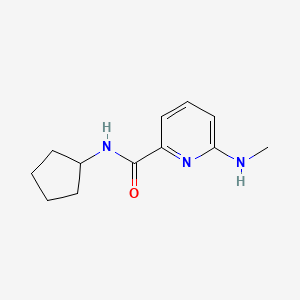
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
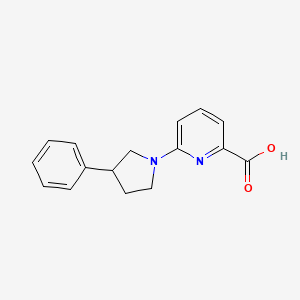
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
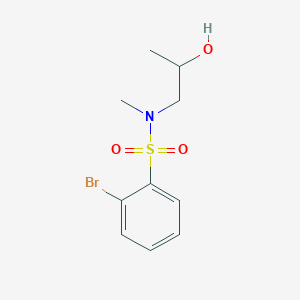

![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)